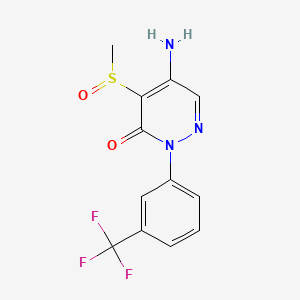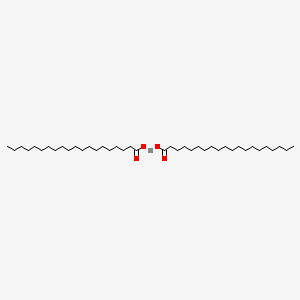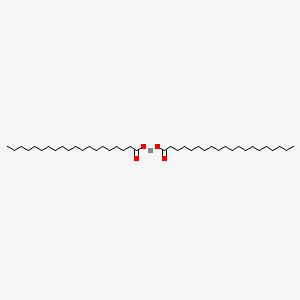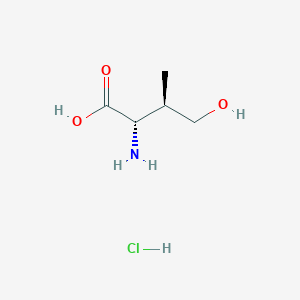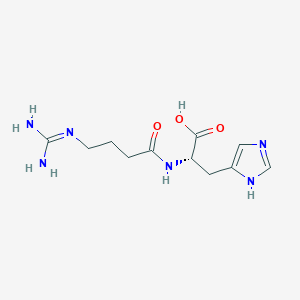
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidine and imidazole functional groups. These functional groups are known for their roles in biological systems, particularly in amino acids and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the guanidine group. Common reagents used in these steps include imidazole, guanidine hydrochloride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The guanidine group can be reduced to form different derivatives.
Substitution: Both the imidazole and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in enzyme interactions and protein structures.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Arginine: An amino acid with a guanidine side chain.
Guanidinoacetic acid: Contains a guanidine group and is involved in creatine biosynthesis.
Uniqueness
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the combination of both guanidine and imidazole groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18N6O3 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2S)-2-[4-(diaminomethylideneamino)butanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H18N6O3/c12-11(13)15-3-1-2-9(18)17-8(10(19)20)4-7-5-14-6-16-7/h5-6,8H,1-4H2,(H,14,16)(H,17,18)(H,19,20)(H4,12,13,15)/t8-/m0/s1 |
InChI Key |
XEFQNTPUSNMLFR-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN=C(N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
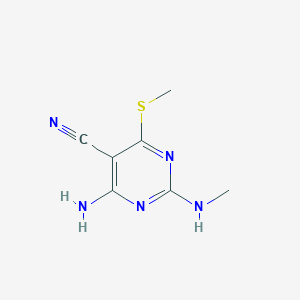
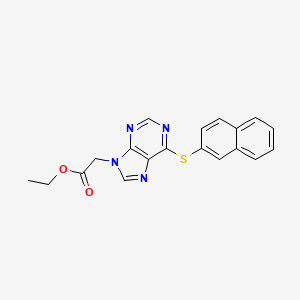


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
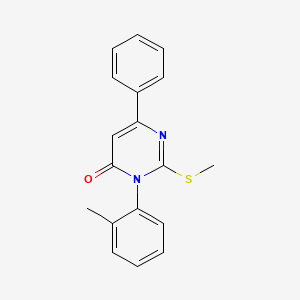
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

